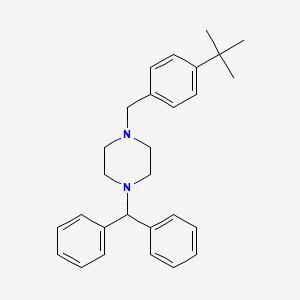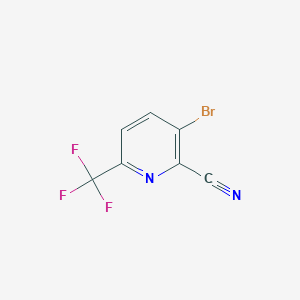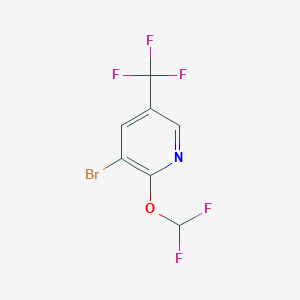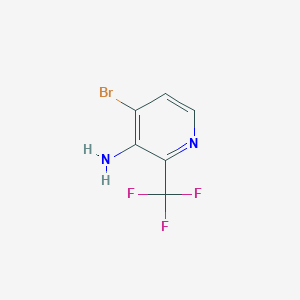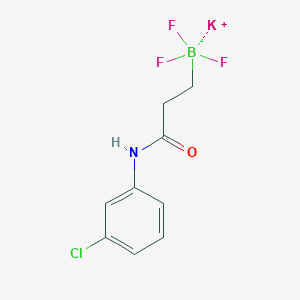
Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Overview
Description
Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is an organotrifluoroborate compound. Organotrifluoroborates are a class of organoboron compounds that contain an anion with the general formula [RBF₃]⁻. These compounds are known for their stability and versatility in various chemical reactions, particularly in metal-catalyzed cross-coupling reactions .
Mechanism of Action
Target of Action
Organotrifluoroborates, a class of compounds to which this compound belongs, are generally used in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds.
Mode of Action
The mode of action of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate involves its hydrolysis to the corresponding boronic acid in situ during Suzuki-Miyaura coupling reactions . This allows the boronic acid to react with aryl halides to form carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways and cellular processes depending on the specific compounds synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and air . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions under which it is stored and used.
Preparation Methods
The synthesis of potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 3-chlorophenylamine with a suitable boron reagent under controlled conditions. The reaction conditions often include the use of a strong base and a solvent such as tetrahydrofuran (THF). The product is then purified through crystallization techniques .
Industrial production methods for organotrifluoroborates generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate can be compared with other organotrifluoroborates such as:
Potassium 3-chlorophenyltrifluoroborate: Similar in structure but lacks the amino and oxopropyl groups.
Potassium trifluoro(N-methylheteroaryl)borates: These compounds contain heteroaryl groups and are used in different types of cross-coupling reactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability compared to other organotrifluoroborates .
Properties
IUPAC Name |
potassium;[3-(3-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGGFLESBOHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705578-16-0 | |
| Record name | Borate(1-), [3-[(3-chlorophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


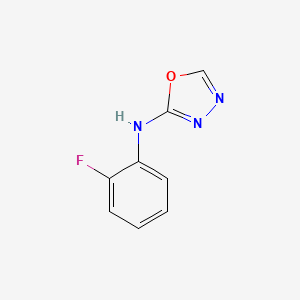
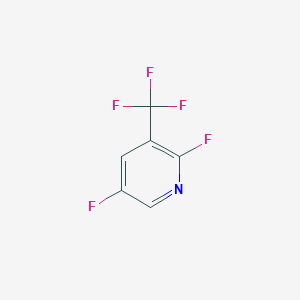

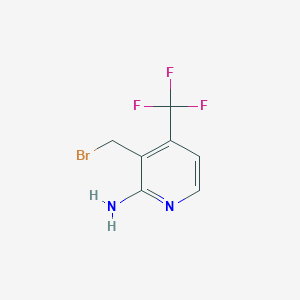

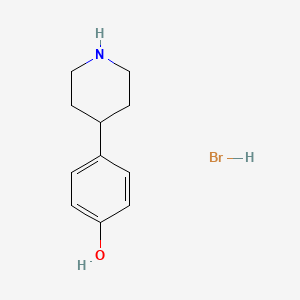
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)

